Cas no 165669-07-8 (7-Bromo-4-methyl-1H-indole)
7-Bromo-4-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-4-methyl-1H-indole
- 7-BroMo-4-Methylindole
- 1H-Indole, 7-broMo-4-Methyl-
- 4-Methyl-7-bromo-1H-indole
- 1h-indole,7-bromo-4-methyl-
- SJOBFYZCJCKOAF-UHFFFAOYSA-N
- SB14724
- FCH1396650
- AK127191
- AX8248982
- DS-5482
- DTXSID30595934
- AMY24412
- SCHEMBL2768928
- MFCD09955320
- AKOS016012471
- DB-341962
- EN300-755620
- 165669-07-8
- A911363
- Z1269146528
- CS-0042321
-
- MDL: MFCD09955320
- Inchi: 1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
- InChI Key: SJOBFYZCJCKOAF-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C)C2C=CNC=21
Computed Properties
- Exact Mass: 208.98404
- Monoisotopic Mass: 208.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- XLogP3: 3.1
Experimental Properties
- Boiling Point: 330.7°C at 760 mmHg
- PSA: 15.79
7-Bromo-4-methyl-1H-indole Security Information
- Hazard Statement: H302-H317
- Storage Condition:Sealed in dry,Room Temperature
7-Bromo-4-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX535-1g |
7-Bromo-4-methyl-1H-indole |
165669-07-8 | 97% | 1g |
2117.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX535-100mg |
7-Bromo-4-methyl-1H-indole |
165669-07-8 | 97% | 100mg |
502CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX535-250mg |
7-Bromo-4-methyl-1H-indole |
165669-07-8 | 97% | 250mg |
983CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX535-200mg |
7-Bromo-4-methyl-1H-indole |
165669-07-8 | 97% | 200mg |
661.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TX535-50mg |
7-Bromo-4-methyl-1H-indole |
165669-07-8 | 97% | 50mg |
190.0CNY | 2021-07-12 | |
| Chemenu | CM147556-250mg |
7-bromo-4-methyl-1H-indole |
165669-07-8 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM147556-1g |
7-bromo-4-methyl-1H-indole |
165669-07-8 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM147556-5g |
7-bromo-4-methyl-1H-indole |
165669-07-8 | 95%+ | 5g |
$*** | 2023-03-31 | |
| abcr | AB490123-250 mg |
7-Bromo-4-methyl-1H-indole; . |
165669-07-8 | 250MG |
€214.50 | 2023-04-20 | ||
| abcr | AB490123-1 g |
7-Bromo-4-methyl-1H-indole; . |
165669-07-8 | 1g |
€438.00 | 2023-04-20 |
7-Bromo-4-methyl-1H-indole Suppliers
7-Bromo-4-methyl-1H-indole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 7-Bromo-4-methyl-1H-indole
7-Bromo-4-methyl-1H-indole (CAS No. 165669-07-8): A Comprehensive Overview
7-Bromo-4-methyl-1H-indole (CAS No. 165669-07-8) is a heterocyclic aromatic compound belonging to the indole family. Indoles are a class of organic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The 7-bromo and 4-methyl substituents in this compound add unique chemical and biological properties, making it an interesting subject for research in various fields such as medicinal chemistry, pharmacology, and materials science.
The synthesis of 7-bromo-4-methyl-1H-indole has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the importance of sustainable practices in modern chemical research.
In terms of pharmacological applications, 7-bromo-4-methyl-1H-indole has shown potential as a lead compound in drug discovery. Studies have demonstrated its ability to modulate key biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For example, research published in 2023 highlighted its inhibitory effects on histone deacetylases (HDACs), which are enzymes associated with gene regulation and cancer progression. This finding suggests that 7-bromo-4-methyl-1H-indole could serve as a scaffold for developing novel anti-cancer agents.
Moreover, the compound's electronic properties make it a promising candidate for applications in materials science. Its conjugated π-system allows for efficient electron delocalization, which is advantageous in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have explored the use of 7-bromo-4-methyl-1H-indole derivatives as hole transport materials in OLEDs, where they exhibit excellent charge transport properties and thermal stability.
The environmental impact of 7-bromo-4-methyl-1H-indole is another area of growing interest. As industries increasingly prioritize sustainability, understanding the fate and toxicity of synthetic compounds like this one becomes crucial. Preliminary toxicity studies indicate that 7-bromo-4-methyl-1H-indole exhibits low acute toxicity in experimental models, but further research is needed to assess its long-term effects on ecosystems.
In conclusion, 7-bromo-4-methyl-1H-indole (CAS No. 165669-07-8) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for future research and development. As ongoing investigations continue to uncover its potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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